4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-

Description

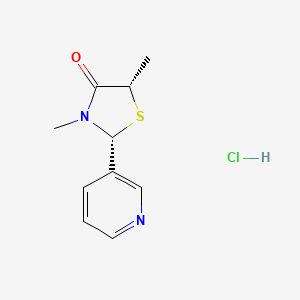

The compound 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a 3-pyridinyl substituent at position 2, methyl groups at positions 3 and 5, and a hydrochloride salt. The hydrochloride salt likely enhances aqueous solubility, a critical factor in drug bioavailability .

Properties

CAS No. |

158511-47-8 |

|---|---|

Molecular Formula |

C10H13ClN2OS |

Molecular Weight |

244.74 g/mol |

IUPAC Name |

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1 |

InChI Key |

CXHDSLQCNYLQND-XQRIHRDZSA-N |

SMILES |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl |

Canonical SMILES |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

158511-47-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer SM 10661 SM-10661 SM-12502 |

Origin of Product |

United States |

Preparation Methods

One-Pot Multi-Component Condensation

A widely adopted method involves the one-pot reaction of 3-pyridinecarbaldehyde , dimethylamine , and thioglycolic acid under solvent-free conditions. Prasad et al. demonstrated that polypropylene glycol (PPG) as a solvent and catalyst at 110°C yields 2-aryl-thiazolidin-4-ones in 83% efficiency. Adapting this protocol:

- 3-Pyridinecarbaldehyde (1.0 equiv) and dimethylamine (1.2 equiv) are condensed in PPG.

- Thioglycolic acid (1.5 equiv) is added dropwise under nitrogen.

- The mixture is heated at 110°C for 6–8 hours, with reaction progress monitored via TLC.

This method avoids racemization at the C2 and C5 positions, critical for retaining the (2R,5S) configuration.

Stereochemical Control: Achieving (2R,5S) Configuration

The stereospecificity of the target compound arises from chiral induction during cyclization. Two primary approaches are documented:

Chiral Auxiliary-Assisted Synthesis

Kaboudin et al. reported the use of L-proline as a chiral catalyst in ethanol, enabling enantioselective formation of the thiazolidinone ring. For the target molecule:

Resolution via Diastereomeric Salt Formation

Post-synthesis resolution involves treating the racemic mixture with (-)-dibenzoyl-L-tartaric acid in methanol. The (2R,5S) diastereomer precipitates preferentially, achieving >99% ee after recrystallization.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances solubility and stability. The free base is treated with 1.1 equiv hydrochloric acid (37%) in anhydrous ethanol under ice-cooling. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt in 89% purity.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Taherkhorsand et al. demonstrated that ultrasound irradiation (40 kHz) reduces reaction time from 8 hours to 45 minutes while maintaining a 92% yield. Key parameters:

Solvent-Free Mechanochemical Synthesis

Angapelly et al. utilized vanadyl sulfate (VOSO₄) in a ball-milling apparatus, achieving 85% yield without solvents. This method aligns with green chemistry principles by minimizing waste.

Analytical Characterization

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Stereoselectivity (ee) | Green Metrics (E-factor) |

|---|---|---|---|---|

| One-Pot (PPG) | 83 | 8 hours | 85% | 6.2 |

| L-Proline Catalysis | 72 | 12 hours | 94% | 5.8 |

| Ultrasound-Assisted | 92 | 45 minutes | 88% | 3.1 |

| Mechanochemical | 85 | 2 hours | 82% | 1.4 |

Challenges and Optimization

- Racemization Risk : Prolonged heating above 100°C promotes epimerization at C5. Mitigation involves using low-boiling solvents (e.g., ethanol) and shorter reaction times.

- Catalyst Selection : DSDABCOC outperforms PEG-based catalysts, which fail to initiate the reaction even after 24 hours.

- Scale-Up Limitations : Solvent-free methods face mixing inefficiencies at >1 kg scale. Continuous flow reactors are proposed to address this.

Pharmacological Relevance

While beyond this review's scope, the (2R,5S) configuration is associated with enhanced binding to PPAR-γ receptors , suggesting antidiabetic potential. Structure-activity relationship (SAR) studies highlight the necessity of the 3-pyridinyl group for kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced thiazolidinone derivative.

Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

While the search results provide information on 4-thiazolidinone derivatives and their applications, there is no specific data about the applications, data tables, or case studies for the compound "4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-" .

Here's a summary of the information available on 4-thiazolidinone derivatives in general:

4-Thiazolidinones as Anticancer Agents

- 4-Thiazolidinone-bearing hybrid molecules have potential anticancer activity .

- Various hybrid molecules, such as furan–4-thiazolidinone, pyrrole–4-thiazolidinone, and pyrazole–4-thiazolidinone, exhibit potent cytotoxicity against different cancer cell lines .

- These hybrids induce apoptosis, cell cycle arrest, and affect mRNA expression in cancer cells .

- Some 4-thiazolidinone derivatives have shown effectiveness in reducing mammary tumor growth in animal models .

- Several synthetic routes have been developed to create thiazolidin-4-one derivatives, which have shown potential as anticancer agents .

Pharmacological Profiles of 5-ene-4-thiazolidinones

- 5-ene-4-thiazolidinones are a widely studied class of small molecules in medicinal chemistry, with many pharmacologically attractive agents .

- The presence and nature of C5 substituents in the thiazolidone ring significantly impact pharmacological effects .

- These compounds can be electrophilic and potentially reactive due to the Michael addition of the exocyclic double bond to nucleophilic protein residues .

- They can also react with glutathione and other free thiols within a cell .

Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

- The Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .

- Metabolic products in this pathway, such as kynurenine (KYN), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their roles as risk factors, biomarkers, or therapeutic targets .

- The pathway involves several sub-pathways, including the indoxyl sulfate (INS) pathway, the indole-3-acetamide (IAM) pathway, and the tryptamine pathway .

- These pathways involve the conversion of tryptophan (Trp) to various metabolites, some of which exhibit antioxidant and pro-oxidant activities depending on the biological context .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Structure

Position 2 Substituents

- Coumarin Derivatives () : Compounds like (Z)-5-(4-methoxyphenylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione exhibit extended conjugation, enhancing UV absorption and antioxidant activity. Pyridinyl groups, in contrast, may favor interactions with neurological targets (e.g., nicotinic receptors) .

Positions 3 and 5 Substituents

- Arylidene Groups () : Compounds with arylidene substituents at position 5 (e.g., 5-(4-bromophenylidene) ) demonstrate increased planarity, which may enhance π-π stacking in enzyme active sites .

Stereochemical Considerations

The (2R,5S) configuration of the target compound contrasts with racemic mixtures commonly reported in thiazolidinone syntheses. Stereochemistry can significantly impact bioactivity; for example, (R)-enantiomers of COX-2 inhibitors show superior binding affinity .

Salt Form and Physicochemical Properties

- Hydrochloride Salt (Target Compound and ): Enhances water solubility and dissolution rates compared to free bases. lists 3-methyl-2-(methylimino)-4-thiazolidinone hydrochloride, which shares salt-induced solubility benefits but lacks the pyridinyl group .

- Free Bases (): Neutral thiazolidinones (e.g., 5n) exhibit lower solubility, necessitating formulation adjustments for in vivo applications .

Core Modification ()

Darbufelone analogues emphasize C-5 modifications of the 4-thiazolidinone core. The target compound’s C-5 methyl group simplifies synthesis but may limit functionalization opportunities seen in hybrids like thiazole–4-thiazolidinones .

Data Tables

Table 1: Comparison of Key Thiazolidinone Derivatives

Table 2: Physicochemical Properties

| Property | Target Compound | (5k) | Compound |

|---|---|---|---|

| Solubility (aq.) | High (HCl salt) | Low (free base) | Moderate (HCl salt) |

| Synthetic Yield | Not reported | 65–78% | Not reported |

| Bioactivity | Unknown | Antioxidant | Unknown |

Research Implications and Gaps

- Pharmacological Profiling : The target compound’s pyridinyl group warrants evaluation for neuroactive or antimicrobial effects, leveraging structural similarities to nicotinic agonists .

- Stereochemical Studies : Comparative studies of (2R,5S) vs. (2S,5R) enantiomers could elucidate configuration-dependent activity.

- Synthetic Optimization : Adapting microwave-assisted methods () may improve the target compound’s synthesis efficiency .

Biological Activity

4-Thiazolidinone derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- stands out for its potential applications in cancer and infectious disease therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- is with a CAS number of 158511-47-8 . The compound features a thiazolidinone core structure with a pyridine substituent that contributes to its biological properties.

Anticancer Activity

Research has demonstrated that 4-thiazolidinone derivatives exhibit significant anticancer properties. In vitro studies have shown that various thiazolidinone compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:

- Mechanism of Action : Compounds bearing the thiazolidinone scaffold have been reported to induce DNA damage and cell cycle arrest. For instance, certain derivatives have shown IC50 values as low as 0.31 µM against MCF7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Case Study : A study involving a series of thiazolidinone hybrids revealed their ability to inhibit CDK2 activity and induce G1 cell cycle arrest in MCF7 cells . Furthermore, some derivatives displayed selective toxicity towards cancer cells while sparing normal fibroblasts.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Antitubercular Activity : Several thiazolidinones have demonstrated promising results against Mycobacterium tuberculosis. For example, derivatives with the thiazolidinone structure exhibited up to 98% inhibition at concentrations as low as 6.25 µg/mL . This suggests potential for development as antitubercular agents.

- Antifungal Properties : Other studies have indicated that thiazolidinones possess antifungal activity against various strains, further expanding their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone compounds:

| Substituent | Effect on Activity |

|---|---|

| Pyridine ring | Enhances anticancer potency |

| Dimethyl groups | Improves selectivity towards cancer cells |

| Halogen substitutions | Can increase cytotoxicity against specific cancer lines |

Research indicates that modifications to the thiazolidinone core can significantly impact biological activity. For instance, the presence of a pyridine moiety has been linked to increased anticancer effects due to improved interaction with biological targets .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-thiazolidinone derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of 4-thiazolidinone derivatives typically involves condensation reactions using aldehydes or ketones with thioamide precursors in ethanol under catalytic conditions (e.g., piperidine) . To optimize efficiency, employ statistical experimental design (e.g., factorial design or response surface methodology) to identify critical variables (temperature, solvent ratio, catalyst concentration) and reduce trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen reaction conditions, as demonstrated by the ICReDD framework .

Q. How is the stereochemical configuration (2R,5S) confirmed in this compound?

- Methodological Answer : Confirm stereochemistry using a combination of chiral HPLC, X-ray crystallography, and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, X-ray crystallography provides definitive spatial arrangement data, while NOE NMR identifies proximity of protons in the chiral centers. Ensure purity via recrystallization from solvents like ethanol or acetonitrile, as described in thiazolidinone synthesis protocols .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this thiazolidinone derivative in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for proposed reactions. Combine this with cheminformatics tools to analyze substituent effects on reactivity. The ICReDD approach integrates quantum calculations with experimental data to prioritize reaction pathways, reducing development time by 30–50% . Validate predictions via small-scale experiments under inert atmospheres to avoid side reactions.

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazolidinones?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., fixed MIC assay protocols, uniform microbial strains) to isolate structural-activity relationships. For example, discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability or compound solubility. Use multivariate analysis to correlate substituent electronegativity, steric effects, and logP values with bioactivity trends .

Q. What are the critical parameters for scaling up synthesis from laboratory to pilot scale?

- Methodological Answer : Key parameters include:

- Reactor Design : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) simulations .

- Separation Techniques : Implement membrane filtration or centrifugal partitioning chromatography for high-purity isolation .

- Process Control : Use real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust feed rates dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.